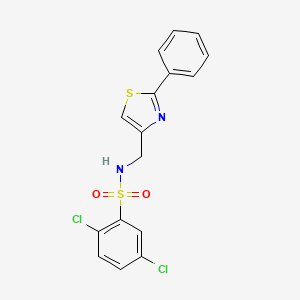

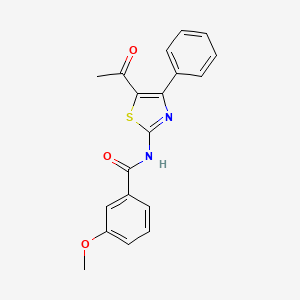

2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl)benzenesulfonamide . It has been designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . This compound has shown significant fungicidal activities against various fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others .

Aplicaciones Científicas De Investigación

Anticancer Activity

Synthesis of Novel Derivatives for Anticancer Activity : A series of derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide were synthesized with potential anticancer activity. These compounds were evaluated against various human tumor cell lines, showing significant activity at low micromolar levels (Sławiński et al., 2012).

Synthesis of Benzenesulfonamide Derivatives for Antitumor Activity : Novel benzenesulfonamide derivatives, including those similar to this compound, showed promising antitumor activity. These compounds demonstrated remarkable activity against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

COX-2 Inhibition for Pain Management

- Selective COX-2 Inhibition : Derivatives of this compound were found to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with potential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antimicrobial and Anti-HIV Activity

- Antimicrobial and Anti-HIV Potential : Novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, related to this compound, showed significant in vitro antimicrobial and anti-HIV activities (Iqbal et al., 2006).

Apoptosis-Inducing Activity in Cancer Treatment

- Inducing Apoptosis in Cancer Cells : A variety of this compound derivatives showed cytotoxic activity towards different human cancer cell lines. They induced apoptosis, a form of programmed cell death, which is a crucial mechanism in cancer treatment (Żołnowska et al., 2016).

Potential in Cognitive Enhancement

- Cognitive Enhancement Properties : Certain derivatives of this compound demonstrated cognitive enhancing properties in aged rat models, indicating potential application in treating cognitive deficits like those seen in Alzheimer's disease (Hirst et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUVWAGDXQQUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2644479.png)

![1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)

![N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2644487.png)

![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B2644495.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2644497.png)